molecular formula C29H16O7 B15338886 6-Carboxynaphthofluorescein

6-Carboxynaphthofluorescein

Cat. No.: B15338886
M. Wt: 476.4 g/mol
InChI Key: AWSNLYPKRXALAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the condensation reaction can be carried out in the presence of sulfuric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 6-Carboxynaphthofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various ester or amide derivatives .

Scientific Research Applications

6-Carboxynaphthofluorescein has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Carboxynaphthofluorescein is based on its pH-dependent fluorescence properties. The compound exhibits different excitation and emission wavelengths depending on the pH of the environment. At acidic or neutral pH, it shows fluorescence with excitation at 512 nm and emission at 567 nm. In basic conditions, the excitation shifts to 598 nm, and the emission shifts to 668 nm . This pH sensitivity allows it to act as an effective pH indicator in various applications.

Comparison with Similar Compounds

Uniqueness: 6-Carboxynaphthofluorescein is unique due to its specific pH sensitivity range and fluorescence properties. Its ability to exhibit distinct fluorescence at different pH levels makes it particularly useful for precise pH measurements in complex biological and chemical systems .

Properties

Molecular Formula

C29H16O7

Molecular Weight

476.4 g/mol

IUPAC Name

2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)terephthalic acid

InChI

InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(24-13-16(28(32)33)3-6-21(24)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35)

InChI Key

AWSNLYPKRXALAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

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